3-Chloro-5-fluoro-4-nitrobenzoic acid
Description
3-Chloro-5-fluoro-4-nitrobenzoic acid (molecular formula: C₇H₂ClFNO₄; molecular weight: ~235.55 g/mol) is a halogenated nitrobenzoic acid derivative. Its structure features a carboxylic acid group at position 1, with chlorine (Cl), fluorine (F), and nitro (NO₂) groups at positions 3, 5, and 4, respectively. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .
Properties
Molecular Formula |
C7H3ClFNO4 |
|---|---|
Molecular Weight |
219.55 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI Key |
CHVIWMROFWGWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of 3-Chloro-4-fluorobenzoic Acid
One well-documented method involves the direct nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The process is typically conducted as follows:
Reactants and Conditions : 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) is dissolved in sulfuric acid (10 mL). Nitric acid (0.91 mL, 21.48 mmol) is added slowly at room temperature. The mixture is stirred at room temperature for 30 minutes, then heated to 100 °C and maintained for 2 hours.
Workup : After cooling, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, and dried.
Outcome : This method yields 3-chloro-4-fluoro-5-nitrobenzoic acid as a white powder with a 78% yield.
This approach is straightforward, uses common nitration reagents, and offers reasonable yield and purity for laboratory-scale synthesis.
One-Step Nitration of 2,4-Bis(chloro-5-fluoroacetophenone) Using Fuming Nitric Acid and Concentrated Sulfuric Acid
A more industrially relevant method focuses on the synthesis of fluoro-3-nitrobenzoic acid derivatives, including 3-chloro-5-fluoro-4-nitrobenzoic acid, through the nitration of 2,4-bis(chloro-5-fluoroacetophenone). This method is characterized by:
Reactants and Conditions : The starting ketone is reacted with a mixture of fuming nitric acid and concentrated sulfuric acid. The molar ratio of ketone to fuming nitric acid to sulfuric acid is approximately 1:6–15:11–25. The reaction temperature is maintained between 103–110 °C with stirring at 300–500 rpm.
Procedure : Fuming nitric acid is first added to cooled concentrated sulfuric acid. Then, the ketone is added dropwise to the acid mixture at controlled temperature. After addition, the mixture is held at the reaction temperature for about 3 hours.
Workup and Recycling : The reaction mixture is cooled, filtered to isolate the product, and the filtrate is recovered and recycled for subsequent reactions, significantly reducing waste.
Results : This method achieves high purity (up to 99.7%) and high yield (up to 90%) of the target nitrobenzoic acid. Recycling the filtrate up to 6–8 times maintains high yields (~90%) and product purity (~99.5%), demonstrating process efficiency and sustainability.
Advantages : This one-step nitration avoids multi-step oxidation and nitration, reduces reagent consumption, and simplifies waste treatment. The absence of organic solvents and the use of nitric acid as both reactant and solvent enhance industrial applicability.
Table 1 below summarizes key parameters and outcomes from this method:
| Parameter | Value/Range |
|---|---|
| Molar ratio (Ketone: HNO3: H2SO4) | 1 : 6–15 : 11–25 |
| Reaction temperature | 103–110 °C |
| Stirring speed | 300–500 rpm |
| Reaction time | ~3 hours |
| Product purity | 99.5–99.7% |
| Yield (based on ketone) | 90–92% |
| Filtrate recycling cycles | 6–8 times |
This method is supported by Chinese patent CN103922942B and related literature, highlighting its industrial relevance and efficiency.
Summary of Research Discoveries and Notes
The nitration of 3-chloro-4-fluorobenzoic acid under conventional mixed acid conditions is a reliable laboratory method yielding moderate to good yields (around 78%).
The more advanced industrial method involves direct nitration of chloro-fluoro acetophenone derivatives in a sulfuric acid/fuming nitric acid medium at elevated temperatures, achieving higher yields (up to 92%) and product purity (above 99.5%).
Recycling of the acidic filtrate significantly reduces waste and improves process sustainability without compromising product quality.
The reaction parameters such as molar ratios, temperature, and stirring speed are critical to optimizing yield and purity.
The absence of organic solvents and the use of nitric acid as both reagent and solvent make the process environmentally and economically favorable.
Chemical and Structural Information
For completeness, the compound this compound (CAS Number: 1261928-24-8) has the molecular formula C7H3ClFNO4 and a molecular weight of approximately 219.55 g/mol. Its IUPAC name is this compound. The compound features a benzene ring substituted with chloro, fluoro, nitro, and carboxylic acid functional groups at defined positions, which influence its reactivity in nitration and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Biaryl Compounds: Resulting from coupling reactions with aryl halides.
Scientific Research Applications
3-Chloro-5-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients.
Organic Chemistry: In the development of new synthetic methodologies and reaction mechanisms.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
2-Chloro-4-fluoro-5-nitrobenzoic Acid (CAS 114776-15-7)
- Structure: Carboxylic acid at position 1, Cl at 2, F at 4, and NO₂ at 3.
- Molecular Formula: C₇H₂ClFNO₄ (identical to the target compound).
- Key Differences :
- The nitro group at position 5 (vs. 4 in the target compound) alters electronic effects.
- The Cl at position 2 reduces steric hindrance near the carboxylic acid group compared to Cl at position 3 in the target compound.
- Reactivity : The nitro group at position 5 may direct electrophilic substitution to position 3, whereas in the target compound, the nitro group at position 4 directs reactions to positions 2 or 6 .
4-Chloro-2-fluoro-5-nitrobenzoic Acid (CAS 35112-05-1)
- Structure: Carboxylic acid at position 1, Cl at 4, F at 2, and NO₂ at 4.
- Similarity Score : 0.80 (based on structural alignment algorithms) .
- Steric effects near the carboxylic acid group are minimized due to the F substituent at position 2.
Comparative Acidity :
The target compound (3-Cl, 4-NO₂, 5-F) is expected to have a lower pKa than 4-Chloro-2-fluoro-5-nitrobenzoic acid due to the nitro group’s proximity (position 4) to the carboxylic acid, enhancing electron withdrawal .
Functional Group Variants
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS 926264-75-7)
- Structure : Carboxylic acid at position 1, chlorosulfonyl (-SO₂Cl) at 3, F at 5, and methyl (-CH₃) at 3.
- Molecular Formula : C₈H₆ClFO₄S.
- Key Differences :
- The chlorosulfonyl group introduces strong electron-withdrawing effects and reactivity toward nucleophiles, unlike the nitro group in the target compound.
- The methyl group at position 4 sterically shields the aromatic ring, reducing electrophilic substitution rates compared to the nitro-substituted target compound .
3-Amino-N-(3-chloro-4-fluorophenyl)-5-fluoro-4-methyl-2-nitrobenzamide (Patent Example)
Research Implications
The position and nature of substituents significantly influence the electronic, steric, and reactive profiles of benzoic acid derivatives. For instance:
- Electron-Withdrawing Effects : Nitro groups enhance acidity and direct further substitutions, while chlorosulfonyl groups increase reactivity toward nucleophilic aromatic substitution .
- Biological Activity : Structural isomers like 4-Chloro-2-fluoro-5-nitrobenzoic acid may exhibit differing antimicrobial potencies due to variations in membrane permeability or target binding .
Further studies on crystallization (e.g., using SHELXL or ORTEP ) and spectroscopic characterization are recommended to elucidate structure-property relationships in this class of compounds.
Biological Activity
3-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) is an aromatic compound with significant biological activity, making it a subject of interest in pharmaceutical and biochemical research. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant studies.
Chemical Structure and Properties
CFNBA is characterized by the presence of three substituents: a chlorine atom, a fluorine atom, and a nitro group attached to a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 219.55 g/mol. The unique combination of functional groups significantly influences its chemical reactivity and biological activity.
The biological activity of CFNBA is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which enhances the compound's potential therapeutic applications. The halogen atoms (chlorine and fluorine) also play crucial roles in modifying the compound's reactivity and binding affinity to biological targets.
Interaction with Biological Targets
Research indicates that CFNBA interacts with various enzymes involved in metabolic pathways. The presence of electron-withdrawing groups enhances its electrophilic character, allowing it to participate in electrophilic aromatic substitution reactions. This property is essential for its potential as a pharmaceutical agent.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |
| Anti-inflammatory | Potential therapeutic applications in treating inflammation-related conditions. |
| Antitumor | Shows promise in inhibiting tumor cell growth in vitro. |
| Enzyme Inhibition | Interacts with specific enzymes, affecting their catalytic activity. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that CFNBA exhibited significant antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.
- Anti-inflammatory Effects : Research has shown that CFNBA can modulate inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. The reduction of the nitro group enhances its interaction with inflammatory mediators .
- Antitumor Activity : In vitro studies have indicated that CFNBA can inhibit the proliferation of cancer cells, highlighting its potential as an antitumor agent. Further research is needed to elucidate the exact mechanisms involved.
Synthetic Approaches
The synthesis of CFNBA can be achieved through various methods, including:
- Nitration Reactions : Utilizing sulfuric and nitric acids to introduce the nitro group onto the benzoic acid framework.
- Electrophilic Aromatic Substitution : The presence of chlorine and fluorine allows for further modifications to enhance biological activity.
Q & A
Q. What are the common synthetic routes for 3-chloro-5-fluoro-4-nitrobenzoic acid, and what reaction conditions are critical for regioselectivity?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. For example:
- Nitration and Halogenation : Start with a fluorinated benzoic acid derivative. Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) nitration, ensuring controlled temperature (0–5°C) to avoid over-nitration. Chlorination can be achieved using Cl₂/FeCl₃ or SOCl₂, with careful monitoring to prevent side reactions .
- Oxidation Routes : Alternatively, nitration of a halogenated toluene derivative (e.g., 3-chloro-5-fluorotoluene) followed by oxidation of the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
- Key Considerations : Steric and electronic effects from the chloro and fluoro substituents influence nitration regioselectivity. Computational modeling (e.g., DFT) can predict optimal positions for nitro-group introduction .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. The electron-withdrawing nitro group deshields adjacent protons, while chloro and fluoro substituents split signals due to coupling (e.g., and ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₂ClFNO₄: 219.55 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP for visualization. Anisotropic displacement parameters validate bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data caused by anisotropic displacement or twinning in this compound crystals?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.
- Refinement Tools : Employ SHELXL’s TWIN/BASF commands for twinned data. Validate with R-factor convergence (<5%) and Hirshfeld rigid-bond tests .
- Validation Software : Use PLATON or WinGX to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies .
Q. What strategies optimize the stability of this compound during storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the nitro group.
- Handling : Avoid aqueous buffers at high pH (>7), as the carboxylic acid group may deprotonate, increasing reactivity. Use anhydrous solvents (e.g., DMF, DMSO) for reactions .
Q. How do computational methods aid in predicting the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions .
- Molecular Docking : Simulate interactions with target enzymes (e.g., nitroreductases) using AutoDock Vina. Parametrize force fields to account for halogen bonding (Cl/F) .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks from nitro-group metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral assignments due to overlapping signals from fluorine and chlorine substituents?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to correlate coupled protons and carbons, resolving overlaps.
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific coupling interactions (e.g., vs. ).
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-NMR simulate spectra for comparison, reducing assignment ambiguity .
Experimental Design Considerations
Q. What are the best practices for designing derivatives of this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Variation : Replace the nitro group with cyano or sulfonamide to probe electronic effects. Modify chloro/fluoro positions to assess steric impacts .
- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., nitroreductase activity) to correlate substituent effects with potency .
- Crystallographic Screening : Co-crystallize derivatives with target proteins to visualize binding modes and validate SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
